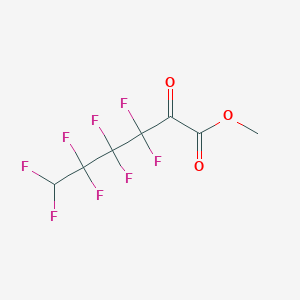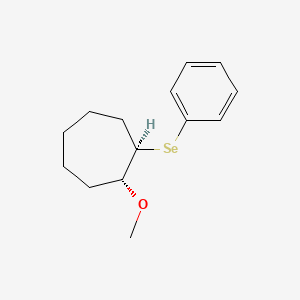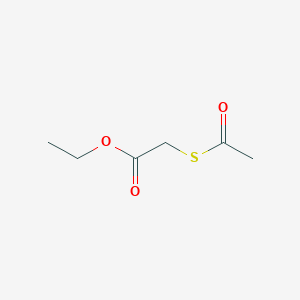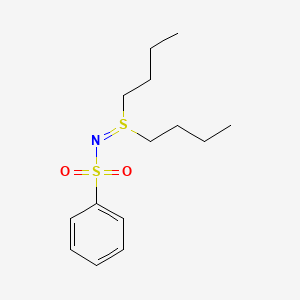![molecular formula C16H21NO2 B14448109 4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 75682-62-1](/img/structure/B14448109.png)
4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is a complex organic compound with a unique structure that includes a methoxy group, an isopropylamino group, and a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale reactors would be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Applications De Recherche Scientifique
4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobiphenyl: Another biphenyl derivative with an amino group.
4-Methoxybiphenyl: A biphenyl derivative with a methoxy group.
2-Phenylaniline: A biphenyl derivative with a phenyl and aniline group.
Uniqueness
4’-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Propriétés
| 75682-62-1 | |
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-(propan-2-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO2/c1-11(2)17-16-14(5-4-6-15(16)18)12-7-9-13(19-3)10-8-12/h7-11,17H,4-6H2,1-3H3 |
Clé InChI |
DKXVILNAIQCMEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(CCCC1=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)










